1-piperidinecarboxamide, N-[2-[[5-amino-1-[[4-(4-pyridinyl)-1-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS) is a non-peptide, small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor [, ]. It exhibits high selectivity for the CGRP receptor over related receptors like adrenomedullin (AM) receptors [, , ]. BIBN4096BS is a significant research tool due to its ability to elucidate the role of CGRP in various physiological processes, particularly in migraine pathophysiology [, , ].
BIBN4096BS acts as a competitive antagonist at the CGRP receptor []. By binding to the receptor, it prevents the binding and activation of the endogenous ligand, CGRP, thereby blocking the downstream signaling pathways involved in processes such as vasodilation and neurogenic inflammation [, , ]. Its high selectivity for CGRP receptors over AM receptors is attributed to the presence of Receptor Activity Modifying Protein 1 (RAMP1), a key component of the CGRP receptor [, ]. Specifically, the tryptophan residue at position 74 of RAMP1 is crucial for BIBN4096BS binding [, ].
BIBN4096BS has demonstrated efficacy in preclinical models of migraine, supporting its clinical development as a potential migraine treatment [, , , ]. Studies have shown that BIBN4096BS can alleviate migraine pain and reduce neurogenic inflammation associated with migraine [, , ]. The high selectivity of BIBN4096BS for the CGRP receptor makes it a valuable tool for studying the role of CGRP in various physiological and pathological processes, including pain, inflammation, and cardiovascular function [, , , ]. It has also been used to investigate the potential contribution of CGRP receptor sensitization in migraine [].
Further research is needed to fully elucidate the long-term effects and safety profile of BIBN4096BS for chronic migraine treatment []. The investigation of potential applications beyond migraine, such as other pain conditions or inflammatory diseases, warrants further exploration []. Additionally, developing derivatives of BIBN4096BS with enhanced potency, selectivity, or pharmacokinetic properties may lead to improved therapeutic options [, ].
CAS No.: 32448-35-4
CAS No.: 54986-75-3
CAS No.: